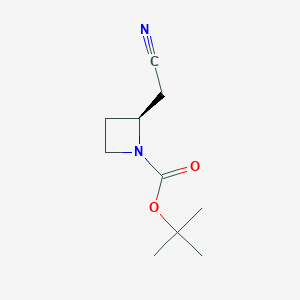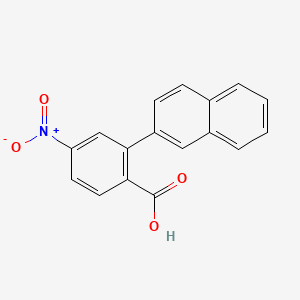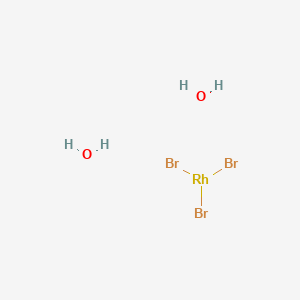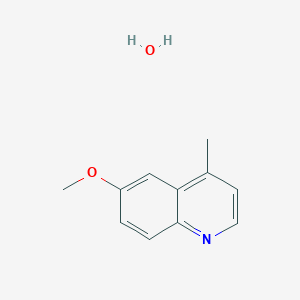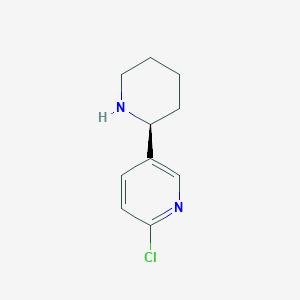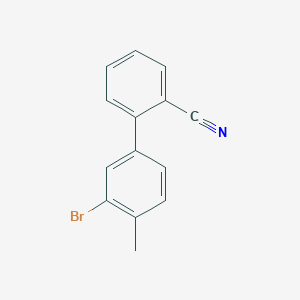
3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile
Descripción general
Descripción
3-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile, also known as BMBC, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of uses, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. BMBC has been used in the study of various biological processes, including protein-protein interactions and membrane transport. The structure of BMBC provides an ideal platform for studying the effects of small molecules on biological systems.
Aplicaciones Científicas De Investigación
3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and membrane transport. It has also been used as a fluorescent probe for the detection of small molecules in biological systems. 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile has been used to study the effects of small molecules on biological systems, and has been used to study the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways, including through hydrogen bonding, electrostatic interactions, hydrophobic interactions, and covalent bonding. It is also believed to interact with cellular membranes, which may be responsible for its ability to modulate membrane transport.
Biochemical and Physiological Effects
3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile can modulate the activity of enzymes, including kinases, phosphatases, and proteases. It has also been shown to modulate the activity of membrane transporters, and to inhibit the activity of some proteins. In vivo studies have demonstrated that 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile can modulate the activity of proteins involved in cell signaling pathways, and can modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to obtain and store. It is also relatively stable, and can be used in a variety of conditions. However, there are some limitations to the use of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile in laboratory experiments. It is not water-soluble, and can be toxic if ingested. It is also not easily metabolized, and can accumulate in the body over time.
Direcciones Futuras
The potential applications of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile are vast, and there are many future directions for research. These include further studies into the effects of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile on protein-protein interactions and membrane transport, as well as the development of novel uses for 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile in drug discovery and development. Additionally, further research into the biochemical and physiological effects of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile could lead to the development of new therapeutic agents. Finally, further studies into the mechanism of action of 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile could provide insight into the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-(3-bromo-4-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJZKXXRCXEDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)


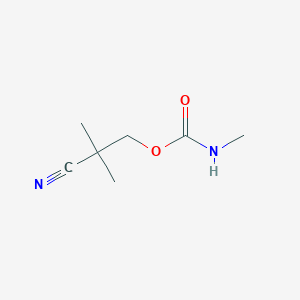
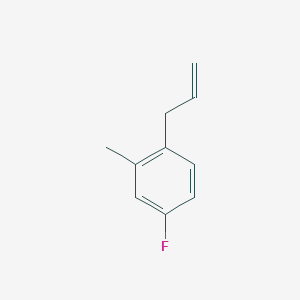
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
